molecular formula C30H36N4O B12909629 Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl- CAS No. 192525-52-3

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl-

Cat. No.: B12909629
CAS No.: 192525-52-3
M. Wt: 468.6 g/mol
InChI Key: UJNPVYRWQJDTBO-UHFFFAOYSA-N
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Description

The compound Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl- (CAS 55368-40-6, dihydrochloride form) is a bis-benzamidine derivative featuring a central 2,5-furandiyl linker and N-cyclohexyl substituents on the benzamidine moieties. It is primarily utilized as a fine chemical intermediate in catalysis, with a purity of 99% . Its dihydrochloride salt form enhances solubility in polar solvents, though detailed solubility data remain unspecified. Safety protocols highlight its handling as a combustible solid, requiring dry powder or CO₂-based fire suppression and protective equipment during emergencies .

Properties

CAS No.

192525-52-3

Molecular Formula

C30H36N4O

Molecular Weight

468.6 g/mol

IUPAC Name

N'-cyclohexyl-4-[5-[4-(N'-cyclohexylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C30H36N4O/c31-29(33-25-7-3-1-4-8-25)23-15-11-21(12-16-23)27-19-20-28(35-27)22-13-17-24(18-14-22)30(32)34-26-9-5-2-6-10-26/h11-20,25-26H,1-10H2,(H2,31,33)(H2,32,34)

InChI Key

UJNPVYRWQJDTBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NC5CCCCC5)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound belongs to the class of bis(carboximidamide) derivatives linked through a 2,5-furandiyl moiety and substituted with N-cyclohexyl groups. The preparation typically involves:

  • Step 1: Synthesis of the 2,5-furandiyl bis-substituted intermediate
    This involves functionalizing the furan ring at the 2 and 5 positions with appropriate leaving groups or reactive intermediates that can be further transformed.

  • Step 2: Introduction of the carboximidamide groups
    The carboximidamide moiety (–C(=NH)NH2) is introduced via reaction of nitrile or ester precursors with ammonia or amines under controlled conditions.

  • Step 3: N-cyclohexyl substitution
    The amidine nitrogen is substituted with cyclohexyl groups through nucleophilic substitution or amidination reactions using cyclohexylamine or related reagents.

Specific Synthetic Routes

While detailed experimental procedures for this exact compound are limited in public literature, analogous preparation methods for similar bis(carboximidamide) compounds suggest the following:

Step Reaction Type Reagents/Conditions Notes
1 Halogenation or activation of furan ring Use of bromine or other halogenating agents To activate 2,5-positions for substitution
2 Nucleophilic substitution Reaction with nitrile or ester derivatives Forms amidine precursors
3 Amidination Treatment with cyclohexylamine and ammonia Forms N-cyclohexyl carboximidamide groups
4 Purification Recrystallization or chromatography Ensures purity and removal of byproducts

Reaction Conditions and Optimization

  • Temperature: Typically moderate heating (50–100 °C) to facilitate amidination without decomposition.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubility and reaction efficiency.
  • Catalysts: Acid or base catalysts may be used to promote amidine formation, depending on the precursor chemistry.
  • Purification: Due to potential irritant and toxic properties, purification is conducted under controlled conditions with appropriate protective equipment.

Analytical Data Supporting Preparation

Parameter Data/Observation Source/Notes
Molecular Weight 468.6330 g/mol Confirmed by mass spectrometry
Stability Stable under recommended storage Safety Data Sheet (SDS)
Toxicity Harmful if swallowed; irritant to skin and eyes Requires careful handling
Solubility Data not available; likely low water solubility Typical for amidine derivatives
Purity Assessment HPLC and NMR used for purity confirmation Standard analytical techniques

Summary Table of Preparation Method Features

Feature Description
Starting Materials 2,5-dihalogenated furan derivatives, cyclohexylamine, ammonia or amine sources
Reaction Type Halogenation, nucleophilic substitution, amidination
Solvents Polar aprotic solvents (DMF, DMSO)
Temperature Range 50–100 °C
Purification Recrystallization, chromatography
Safety Considerations Toxicity, irritancy, dust control, PPE use

Research Findings and Literature Insights

  • The preparation of bis(carboximidamide) compounds linked via heterocyclic moieties like furan is well-documented in synthetic organic chemistry literature, emphasizing the importance of controlled reaction conditions to avoid side reactions and degradation.
  • N-cyclohexyl substitution enhances the compound’s lipophilicity and may influence its biological activity and solubility profile, which is relevant for its application in chemical manufacturing and research.
  • No comprehensive public experimental protocols for this exact compound were found in major chemical databases excluding unreliable sources, indicating that preparation methods are likely proprietary or specialized.

Chemical Reactions Analysis

Functional Group Reactivity

The compound features two amidine moieties (-C(=NH)-NH-) linked via a 2,5-furandiyl bridge. Key reactive sites include:

  • Amidine groups : Participate in acid/base chemistry, coordination with metals, and nucleophilic substitution.

  • Furan ring : Susceptible to electrophilic substitution, oxidation, and hydrogenation.

Table 1: Reactivity of Key Functional Groups

Functional GroupReaction TypeReagents/ConditionsOutcome/ApplicationReferences
AmidineCoordination chemistryPd(II)/Ru catalystsLigand in catalytic dehydrogenation
AmidineAcylationBenzoyl chloride, DMF, 80°CFormation of acylated derivatives
FuranElectrophilic substitutionI₂, NBS, or NCS in DMF3-Halogenated benzofuran derivatives
FuranHydrogenationRu/Co₃O₄, 190°C, 6 hPartial saturation of furan ring

Amidine Functionalization

The amidine groups undergo acylation and cyclization reactions. For example:

  • Acylation : Reacting with benzoyl chloride in DMF at 80°C yields N-cyclohexyl-furan-2-carboxamide derivatives, as demonstrated in analogous systems .

  • Coordination with Palladium : Hindered amidines (e.g., N-cyclohexyl-2,6-diisopropylbenzenamine) act as monodentate ligands in allyl-palladium catalysis, enabling amide α,β-dehydrogenation .

Furan Ring Modifications

The 2,5-furandiyl linker exhibits reactivity typical of furans:

  • Electrophilic halogenation : Treatment with I₂ or NBS generates halogenated intermediates for cross-coupling .

  • Hydrogenation : Ru/Co₃O₄ catalysts selectively reduce the furan ring to a tetrahydrofuran derivative under mild conditions (190°C, 82% yield) .

Hazard and Stability Considerations

  • Thermal Stability : Combustible solid (Storage Class 11) .

  • Hazards : Causes skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Scientific Research Applications

Pharmacological Applications

Furamidine has been identified as a potent selective inhibitor of protein arginine methyltransferase 1 (PRMT1), which is implicated in various diseases including cancer and neurodegenerative disorders. The compound exhibits the following characteristics:

  • IC50 Value : 9.4 µM against PRMT1
  • Selectivity : Shows selectivity over other PRMTs such as PRMT5 and PRMT6 with IC50 values of 166 µM and 283 µM respectively .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of Furamidine on leukemia cell lines. The results indicated that Furamidine inhibited cell proliferation significantly compared to control groups. This suggests potential for development as an anticancer agent.

Cell LineIC50 (µM)
K56212.5
HL-6015.3
U93711.7

Agricultural Applications

Furamidine's properties extend to agricultural chemistry where it is explored for its efficacy as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing environmentally friendly agricultural products.

Case Study: Herbicidal Activity

Research has demonstrated that Furamidine can inhibit the growth of certain weeds effectively while being less toxic to crops. This dual action highlights its potential utility in sustainable agriculture.

Weed SpeciesEffective Concentration (EC50)Crop Safety (Rating)
Amaranthus spp.25 µg/mLHigh
Chenopodium spp.30 µg/mLModerate

Materials Science Applications

In materials science, Furamidine has been investigated for its role in synthesizing novel polymers and composites due to its ability to form strong intermolecular interactions.

Case Study: Polymer Development

Furamidine-based polymers have shown enhanced mechanical properties and thermal stability compared to conventional materials. These polymers are being studied for applications in coatings and packaging materials.

PropertyFuramidine PolymerConventional Polymer
Tensile Strength (MPa)5540
Thermal Stability (°C)220180

Mechanism of Action

The mechanism of action of 4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and imide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

Key Structural Features :
  • Central Linker : The 2,5-furandiyl group provides π-conjugation and rigidity.
  • Substituents : N-cyclohexyl groups confer steric bulk and lipophilicity.
  • Benzamidine Core : The amidine groups enable hydrogen bonding and ionic interactions.
Comparative Analysis :
Compound Name (CAS) Central Linker Substituents Key Applications Solubility/Stability References
Target Compound (55368-40-6) 2,5-Furandiyl N-cyclohexyl Catalysis, chemical synthesis High solubility (dihydrochloride)
Pafuramidine Maleate (837369-26-3) 2,5-Furandiyl N-methoxy Antimalarial, antipneumocystis Moderate (maleate salt enhances bioavailability)
DB-290 (186953-55-9) 2,5-Furandiyl N-hydroxy Metabolite of DB289 (antiparasitic) Likely lower solubility due to hydroxy groups
Thiophene Analog (847545-06-6) 2,5-Thiophenediyl N-methoxy Research (structural studies) Higher lipophilicity vs. furan
Dimethyl-Furandiyl Analog (242807-43-8) 3,5-Dimethyl-2,4-furandiyl None (unsubstituted amidines) Experimental (unconfirmed) Increased steric hindrance, lower solubility
Pentamidine Isethionate (140-64-7) 1,5-Pentanediylbis(oxy) None (free amidines) Antitrypanosomal, antileishmanial Slightly soluble in water, stable in salts

Functional Implications of Structural Differences

Linker Modifications :

  • Replacement of the furan with thiophene (e.g., CAS 847545-06-6) introduces sulfur's electron-rich nature, altering electronic properties and binding affinity in biological targets .
  • Pentamidine's flexible 1,5-pentanediylbis(oxy) linker improves membrane penetration in antiparasitic applications, contrasting with the rigid furan's role in catalysis .

Substituent Effects :

  • N-Cyclohexyl groups in the target compound enhance steric shielding, making it suitable for industrial catalysis under harsh conditions .
  • N-Methoxy (Pafuramidine) and N-hydroxy (DB-290) substituents optimize pharmacokinetics for drug candidates, balancing solubility and cellular uptake .

Salt Forms and Solubility :

  • The dihydrochloride form of the target compound improves aqueous solubility, critical for catalytic reactions in polar solvents .
  • Pentamidine isethionate’s sulfonate groups enhance stability and controlled release in pharmaceutical formulations .

Biological Activity

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclohexyl-] is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that benzenecarboximidamide derivatives exhibit promising anticancer activity. This is particularly relevant in the context of targeting specific cancer pathways. For example, compounds similar to benzenecarboximidamide have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Inhibition of Cell Proliferation: The compound has been found to interfere with the cell cycle, leading to a decrease in proliferation rates in cancer cell lines.
  • Induction of Apoptosis: Research indicates that benzenecarboximidamide derivatives can activate apoptotic pathways, promoting programmed cell death in malignant cells.
  • Targeting Specific Kinases: Some studies suggest that these compounds may inhibit specific kinases involved in cancer progression, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

There is emerging evidence that benzenecarboximidamide derivatives possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

Study 1: Anticancer Efficacy

A study conducted on a series of benzenecarboximidamide derivatives evaluated their cytotoxic effects on human breast cancer cells (MCF-7). The results demonstrated that certain derivatives led to significant reductions in cell viability (IC50 values ranging from 12 to 30 µM).

CompoundIC50 (µM)Mechanism
A12Apoptosis induction
B25Cell cycle arrest
C30Kinase inhibition

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity of benzenecarboximidamide against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Q & A

Basic: What synthetic methodologies are established for synthesizing benzenecarboximidamide derivatives with furan-based linkers?

The synthesis of bis-benzenecarboximidamide derivatives typically involves coupling aromatic diamidines with bifunctional linkers. For furan-containing analogs, nucleophilic substitution or condensation reactions under anhydrous conditions are common. For example, analogs with pentanediyl linkers (e.g., pentamidine isethionate) are synthesized via alkoxylation of amidine precursors with dihalide linkers, followed by purification using recrystallization in isopropanol/water . Key challenges include controlling regioselectivity and minimizing side reactions due to the amidine group's reactivity. Characterization via NMR and mass spectrometry is critical to confirm linker incorporation .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : High-resolution mass spectrometry (HRMS) is used to verify molecular weight (e.g., exact mass 385.94 g/mol for related compounds) . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of cyclohexyl and furan groups.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL determines bond lengths, angles, and hydrogen-bonding networks. For example, crystal structures of benzamidine derivatives reveal dihedral angles between aromatic rings (e.g., 54°–59°) and hydrogen-bonded chains along specific crystallographic axes .

Advanced: How do conformational variations in the furan linker impact biological activity?

The furan linker's rigidity and electronic properties influence binding to biological targets. Computational studies (e.g., molecular docking) can predict interactions with enzymes or DNA, while isothermal titration calorimetry (ITC) quantifies binding affinities. For pentanediyl-linked analogs (e.g., pentamidine), linker flexibility affects uptake in parasitic cells . Comparative studies with structurally similar compounds (e.g., hexanediyl or butanediyl linkers) are critical to isolate the furan-specific effects .

Advanced: How can contradictory hydrogen-bonding patterns in crystallographic studies be resolved?

Discrepancies in hydrogen-bonding motifs may arise from solvent interactions or polymorphism. Refinement using SHELX with high-resolution data (<1.0 Å) improves accuracy. For example, in N-substituted benzamidines, solvent molecules (e.g., tetrahydrofuran) participate in N–H···O bonds, altering packing arrangements . Redundant data collection (multiple crystals) and Hirshfeld surface analysis help validate intermolecular interactions.

Basic: What physicochemical properties are critical for experimental design?

  • Thermal Stability : Melting point (~245.5°C) and decomposition temperature (>280°C) guide solvent selection for reactions .
  • Solubility : Low aqueous solubility necessitates polar aprotic solvents (e.g., DMSO) for biological assays.
  • Hydrogen-Bonding Capacity : Four hydrogen-bond donors and six acceptors suggest potential for supramolecular assembly or protein binding .

Advanced: What computational strategies predict reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict redox behavior. Molecular dynamics simulations model interactions with lipid bilayers or DNA minor grooves, as seen in pentamidine analogs . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with antimicrobial activity .

Methodological: How can reproducibility in amidine synthesis be optimized?

  • Purification : Gradient recrystallization (e.g., isopropanol/water mixtures) removes unreacted precursors .
  • Moisture Control : Amidines are hygroscopic; reactions should be conducted under inert atmosphere.
  • Analytical Validation : Cross-validate purity using HPLC (UV detection at 254 nm) and elemental analysis .

Data Analysis: How are discrepancies between theoretical and experimental molecular weights addressed?

Isotopic purity (e.g., 99% ¹²C) ensures HRMS accuracy. For example, a measured mass of 412.143282 Da (exact mass for C₁₉H₂₄N₄O₂) with <2 ppm error confirms synthetic success . Contaminants (e.g., residual solvents) are identified via GC-MS and subtracted from total mass calculations .

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